molecular formula C22H28N2O3 B5914788 N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide

N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide

Cat. No. B5914788
M. Wt: 368.5 g/mol
InChI Key: TULSWFYSKHKDAY-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive antagonist of the NMDA receptor. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the excessive activation of NMDA receptors, N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide helps to restore the balance between excitation and inhibition in the brain, which is disrupted in neurodegenerative disorders. N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide also modulates the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been shown to have a wide range of biochemical and physiological effects in the brain. It improves synaptic plasticity, reduces oxidative stress, and enhances mitochondrial function. N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide also regulates the expression of various genes and proteins involved in neuroprotection and neuroinflammation. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in neuronal survival and synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily administered to animals and has a long half-life, which allows for sustained drug exposure. However, N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide also has some limitations, such as its poor solubility in water and its tendency to bind to other receptors besides the NMDA receptor. These factors can affect the accuracy and reproducibility of experimental results.

Future Directions

There are several future directions for N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide research, including the development of more potent and selective NMDA receptor antagonists, the investigation of N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide's effects on other neurotransmitter systems, and the exploration of N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide's potential role in neuroprotection and neuroinflammation. Additionally, more studies are needed to determine the optimal dosing and administration regimen for N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide in different neurodegenerative disorders.

Synthesis Methods

N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide can be synthesized using a multistep process starting from 1-Adamantylamine. The synthesis involves the reaction of 1-Adamantylamine with 3-(4-Morpholinyl)aniline in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). The product obtained is then treated with acetic anhydride to form N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide.

Scientific Research Applications

N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its role in the treatment of neuropathic pain, epilepsy, and traumatic brain injury. N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroprotection in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c25-20(24-4-6-27-7-5-24)18-2-1-3-19(11-18)23-21(26)22-12-15-8-16(13-22)10-17(9-15)14-22/h1-3,11,15-17H,4-10,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULSWFYSKHKDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(morpholin-4-ylcarbonyl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

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